Phenol, 4-nonyl-, phosphate, potassium salt
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Overview
Description
Phenol, 4-nonyl-, phosphate, potassium salt is a chemical compound with the molecular formula C15H23K2O4P. It is a derivative of nonylphenol, which is known for its use in various industrial applications. This compound is often utilized for its surfactant properties and is a key ingredient in many industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 4-nonyl-, phosphate, potassium salt typically involves the phosphorylation of 4-nonylphenol. This process can be carried out using phosphorus oxychloride (POCl3) in the presence of a base such as potassium hydroxide (KOH). The reaction is usually conducted under controlled temperature conditions to ensure the formation of the desired phosphate ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale phosphorylation reactions. The process begins with the preparation of 4-nonylphenol, which is then reacted with phosphorus oxychloride in the presence of potassium hydroxide. The reaction mixture is then purified to obtain the final product, this compound .
Chemical Reactions Analysis
Types of Reactions: Phenol, 4-nonyl-, phosphate, potassium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert quinones back to hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common due to the presence of the phenolic group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination
Major Products Formed:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitro and bromo derivatives of the phenolic compound
Scientific Research Applications
Phenol, 4-nonyl-, phosphate, potassium salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions.
Biology: Studied for its potential endocrine-disrupting effects.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of detergents, emulsifiers, and other industrial products.
Mechanism of Action
The mechanism of action of Phenol, 4-nonyl-, phosphate, potassium salt involves its interaction with biological membranes and proteins. It is known to disrupt endocrine functions by mimicking or interfering with hormone activity. The compound can bind to estrogen receptors, leading to altered gene expression and hormonal imbalances .
Comparison with Similar Compounds
- Phenol, 4-nonyl-
- Nonylphenol ethoxylates
- Phenol, 4-nonyl-, phosphate
Comparison: Phenol, 4-nonyl-, phosphate, potassium salt is unique due to its potassium salt form, which enhances its solubility and reactivity in aqueous solutions. Compared to nonylphenol and its ethoxylates, this compound exhibits different surfactant properties and is more effective in certain industrial applications .
Properties
CAS No. |
68936-85-6 |
---|---|
Molecular Formula |
C15H23K2O4P |
Molecular Weight |
376.51 g/mol |
IUPAC Name |
dipotassium;(4-nonylphenyl) phosphate |
InChI |
InChI=1S/C15H25O4P.2K/c1-2-3-4-5-6-7-8-9-14-10-12-15(13-11-14)19-20(16,17)18;;/h10-13H,2-9H2,1H3,(H2,16,17,18);;/q;2*+1/p-2 |
InChI Key |
OMGQIMQDOJJSPW-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)OP(=O)([O-])[O-].[K+].[K+] |
Origin of Product |
United States |
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